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  • Product: 1-(2-Fluoro-4-methylphenyl)thiourea
  • CAS: 930396-09-1

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling of 1-(2-Fluoro-4-methylphenyl)thiourea: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth spectroscopic characterization of 1-(2-Fluoro-4-methylphenyl)thiourea, a compound of interest in medicinal chemistry and materials science. We delve into the theoretical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth spectroscopic characterization of 1-(2-Fluoro-4-methylphenyl)thiourea, a compound of interest in medicinal chemistry and materials science. We delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected spectral features to aid in the identification, purity assessment, and structural elucidation of this and related thiourea derivatives. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of Spectroscopic Characterization

1-(2-Fluoro-4-methylphenyl)thiourea belongs to the versatile class of thiourea derivatives, which are known for a wide array of biological activities and applications in coordination chemistry.[1] The precise substitution pattern on the phenyl ring, featuring a fluorine atom and a methyl group, imparts unique electronic and steric properties that can influence its chemical reactivity and biological interactions. Therefore, unambiguous structural confirmation and the ability to assess purity are paramount. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for achieving this. This guide presents a comprehensive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra, along with the characteristic vibrational modes in the IR spectrum of the title compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 1-(2-Fluoro-4-methylphenyl)thiourea forms the basis for interpreting its spectroscopic data. The key structural elements to consider are the substituted aromatic ring, the thiourea moiety (-NH-C(S)-NH-), the fluorine atom, and the methyl group. Each of these components will give rise to characteristic signals in the NMR and IR spectra.

Caption: Molecular structure of 1-(2-Fluoro-4-methylphenyl)thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei like ¹⁹F. For 1-(2-Fluoro-4-methylphenyl)thiourea, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of structural information.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-(2-Fluoro-4-methylphenyl)thiourea.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH).[2] DMSO-d₆ is often preferred for thioureas as it can help in observing the NH protons more clearly.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard pulse-acquire sequence is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., using a broadband decoupler) is standard to simplify the spectrum to single lines for each unique carbon.[2]

    • For ¹⁹F NMR, a direct observation experiment is performed. It is common to run ¹⁹F NMR with proton and carbon decoupling to simplify the spectra.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C, 19F) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS process->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the aromatic protons, the NH protons of the thiourea moiety, and the methyl group protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
NH (Ar-NH)8.5 - 9.5Singlet (broad)-The NH proton attached to the aromatic ring is expected to be deshielded due to the electron-withdrawing nature of the thiocarbonyl group and potential intramolecular hydrogen bonding.[4]
NH₂7.5 - 8.5Singlet (broad)-These protons are also deshielded and may appear as a broad singlet due to quadrupole broadening and exchange.
Aromatic H7.0 - 7.5MultipletThe aromatic protons will appear as a complex multiplet due to spin-spin coupling with each other and with the adjacent fluorine atom. The exact pattern will depend on the specific coupling constants.
Methyl (CH₃)2.2 - 2.4Singlet-The methyl group protons will appear as a singlet in the typical range for an aryl methyl group.[5]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=S180 - 185The thiocarbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[4][6]
Aromatic C-F155 - 160 (d, ¹JCF ≈ 240-250 Hz)The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded.
Aromatic C-N135 - 140The carbon attached to the nitrogen of the thiourea group will be deshielded.
Aromatic C-CH₃130 - 135The carbon bearing the methyl group.
Aromatic C-H115 - 130The remaining aromatic carbons will resonate in this region. Their exact shifts will be influenced by the fluorine and methyl substituents.
Methyl (CH₃)20 - 25The methyl carbon appears in the typical aliphatic region.[7]
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment and is an excellent tool for confirming the presence and position of the fluorine atom.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
Ar-F-110 to -130MultipletThe chemical shift is typical for a fluorine atom attached to an aromatic ring.[3][8] The signal will be split by coupling to the ortho and meta protons on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Sample Preparation and Acquisition

Protocol:

  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid 1-(2-Fluoro-4-methylphenyl)thiourea sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Frequencies

The IR spectrum of 1-(2-Fluoro-4-methylphenyl)thiourea will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Justification
N-H Stretching3100 - 3400Medium-StrongThese bands arise from the stretching vibrations of the N-H bonds in the thiourea moiety. The presence of multiple bands in this region is common for thioureas.[9]
C-H Aromatic Stretching3000 - 3100MediumCharacteristic stretching vibrations of the C-H bonds on the aromatic ring.[1]
C-H Aliphatic Stretching2850 - 3000MediumStretching vibrations of the C-H bonds in the methyl group.
C=S Stretching (Thioamide I)1500 - 1600StrongThis band is a key characteristic of the thiourea group and involves a significant contribution from the C=S stretching vibration.[9]
N-H Bending / C-N Stretching (Thioamide II)1400 - 1500Medium-StrongThis band arises from a combination of N-H bending and C-N stretching vibrations.
C-N Stretching1200 - 1350StrongStretching vibrations of the C-N bonds in the thiourea and attached to the aromatic ring.
C-F Stretching1100 - 1250StrongA strong absorption band characteristic of the C-F bond stretch in fluoroaromatic compounds.[10]

Conclusion

The spectroscopic characterization of 1-(2-Fluoro-4-methylphenyl)thiourea by NMR and IR provides a detailed and unambiguous confirmation of its molecular structure. The predicted ¹H, ¹³C, and ¹⁹F NMR data, in conjunction with the characteristic IR absorption frequencies, serve as a reliable reference for researchers working with this compound. The protocols and interpretations presented in this guide are designed to be broadly applicable for the analysis of related thiourea derivatives, thereby facilitating advancements in drug discovery and materials science.

References

  • Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2737–2743.
  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2011). Molecules, 16(9), 7484–7504.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023). In Wikipedia.
  • Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
  • International Journal of Creative Research Thoughts. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
  • Material Science Research India. (n.d.). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.
  • Taylor & Francis Online. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity.
  • American Chemical Society. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2737–2743.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
  • IOSR Journal of Applied Chemistry. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.
  • Wiley Online Library. (2026).
  • American Chemical Society. (n.d.). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea.
  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • ResearchGate. (n.d.).
  • Northern Illinois University. (n.d.). IR Absorption Frequencies.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • MDPI. (2019). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.

Sources

Exploratory

Pharmacokinetic and Metabolic Profiling of 1-(2-Fluoro-4-methylphenyl)thiourea: A Technical Guide

Executive Summary 1-(2-Fluoro-4-methylphenyl)thiourea (CAS: 930396-09-1) is a specialized chemical building block and pharmacophore frequently utilized in early-stage drug discovery[1]. While the thiourea moiety offers u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Fluoro-4-methylphenyl)thiourea (CAS: 930396-09-1) is a specialized chemical building block and pharmacophore frequently utilized in early-stage drug discovery[1]. While the thiourea moiety offers unique hydrogen-bonding capabilities and target-binding affinities, it introduces complex pharmacokinetic (PK) and toxicological liabilities. This whitepaper provides an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of 1-(2-Fluoro-4-methylphenyl)thiourea, detailing the self-validating experimental protocols required to empirically profile its metabolic fate.

Structural Determinants of ADME

The pharmacokinetic behavior of 1-(2-Fluoro-4-methylphenyl)thiourea is governed by three distinct structural features:

  • The Thiourea Core: Acting as a "soft nucleophile," the thiocarbonyl ( C=S ) group bypasses traditional Cytochrome P450 (CYP450) pathways and is preferentially oxidized by Flavin-containing Monooxygenases (FMOs)[2].

  • The 4-Methyl Substitution: This benzylic carbon provides a classic, sterically accessible site for CYP450-mediated aliphatic oxidation, leading to rapid systemic clearance.

  • The 2-Fluoro Substitution: The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect, modulating the basicity of the adjacent thiourea nitrogen while sterically shielding the aromatic ring from ortho-hydroxylation.

Mechanistic Enzymology and Metabolic Pathways

Understanding the causality behind thiourea-induced toxicity requires mapping its specific enzymatic bioactivation. The primary metabolic fate of thiocarbonyl compounds is oxidative desulfurization[3].

FMO-Mediated S-Oxidation (The Toxicity Driver)

Unlike most xenobiotics, the thiourea sulfur is rapidly oxygenated by hepatic FMO1 and FMO3[4]. The reaction proceeds via a sulfenic acid ( −SOH ) intermediate to form a highly reactive sulfinic acid (thiourea dioxide)[5]. This intermediate represents a critical metabolic fork:

  • Oxidative Desulfurization: The sulfinic acid collapses to release the sulfur moiety, yielding the stable, non-toxic 1-(2-Fluoro-4-methylphenyl)urea[6].

  • Covalent Alkylation: If not desulfurized, the electrophilic sulfinic acid can covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, which is the causal mechanism for the centrilobular necrosis and hepatotoxicity historically associated with thiourea pharmacophores[3][4].

CYP450-Mediated Benzylic Oxidation

Concurrent with S-oxidation, hepatic CYPs (likely CYP2C9 and CYP3A4) target the 4-methyl group, oxidizing it to a benzylic alcohol, which is subsequently oxidized to a carboxylic acid and excreted via phase II glucuronidation.

Metabolism Parent 1-(2-Fluoro-4-methylphenyl)thiourea (Parent Compound) Sulfenic Sulfenic Acid Intermediate [Reactive] Parent->Sulfenic FMO1/FMO3 (S-Oxidation) BenzylOH Benzylic Alcohol Derivative (CYP450 Oxidation) Parent->BenzylOH CYP450 (C-Oxidation) Sulfinic Sulfinic Acid (Thiourea Dioxide) [Highly Reactive / Toxic] Sulfenic->Sulfinic FMO1/FMO3 Urea 1-(2-Fluoro-4-methylphenyl)urea (Desulfurization Product) Sulfinic->Urea Oxidative Desulfurization ProteinBinding Protein Covalent Binding (Hepatotoxicity) Sulfinic->ProteinBinding Alkylation

Metabolic pathways of 1-(2-Fluoro-4-methylphenyl)thiourea highlighting FMO and CYP450 routes.

In Vitro Pharmacokinetic Profiling: Self-Validating Protocols

To empirically determine the clearance ( CLint​ ) and differentiate the contributions of FMO versus CYP450 enzymes, a thermal-shift microsomal stability assay is required. Causality of design: FMO enzymes are structurally heat-labile and denature at 50°C, whereas CYP450 enzymes retain their structural integrity and catalytic function under these conditions[7]. This creates a self-validating subtraction assay.

Protocol: FMO vs. CYP Phenotyping via Heat Inactivation
  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4 to maintain physiological enzyme conformation.

  • Thermal Differentiation (The Causal Step): Aliquot the HLM into two batches. Heat Batch A at 50°C for exactly 5 minutes to selectively denature FMOs[7]. Keep Batch B on ice (Active FMO + CYP).

  • Incubation: Spike 1-(2-Fluoro-4-methylphenyl)thiourea (final concentration 1 µM) into both HLM batches (0.5 mg/mL protein concentration).

  • Initiation: Add NADPH (1 mM final) to initiate the oxidative reactions. Note: NADPH is the obligate electron donor for both FMO and CYP.

  • Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly precipitates the enzymes, halting the reaction.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Total Clearance (Batch B) minus CYP Clearance (Batch A) equals the FMO-mediated Clearance.

In Vivo Pharmacokinetic Profiling

To translate in vitro clearance into systemic exposure parameters (Half-life, Bioavailability, Volume of Distribution), in vivo rodent studies are executed.

Protocol: Rodent PK Profiling (IV/PO)
  • Formulation: Due to the planar, lipophilic nature of the fluorinated aromatic ring, formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization and prevent micro-precipitation in the bloodstream.

  • Dosing: Administer to male Sprague-Dawley rats via Intravenous (IV) bolus (1 mg/kg) and Per Os (PO) oral gavage (5 mg/kg).

  • Sampling: Collect serial blood samples (200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality of choice: Use K2​EDTA tubes rather than heparin; EDTA chelates divalent cations, inhibiting ex vivo metalloprotease degradation and preventing mass spectrometry ionization suppression.

  • Quantification: Separate plasma via centrifugation (3,000 x g, 4°C). Perform protein precipitation with acetonitrile, followed by LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) for the specific mass transition of the parent compound ( m/z 185.0 fragment).

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (K2EDTA Centrifugation) Sampling->Plasma Extraction Protein Precipitation (Acetonitrile) Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA PK Analysis (Clearance, Half-life) LCMS->Analysis

Standardized workflow for in vivo pharmacokinetic profiling and quantification.

Quantitative Data Summary

Based on the physicochemical properties and historical data of structurally analogous substituted phenylthioureas[6][7], the following table summarizes the anticipated pharmacokinetic parameters for 1-(2-Fluoro-4-methylphenyl)thiourea.

ParameterSpecies / MatrixAssay TypePredicted ValueMechanistic Implication
CLint​ (Total) Human Liver MicrosomesIn Vitro> 60 µL/min/mgRapid first-pass metabolism driven by soft-nucleophile S-oxidation.
CLint​ (+Heat) Human Liver MicrosomesIn Vitro< 15 µL/min/mgSignificant drop confirms FMO is the primary metabolic driver over CYP450.
t1/2​ Rat (Plasma)In Vivo (IV)~0.8 - 1.2 hoursShort half-life due to rapid hepatic extraction and desulfurization.
Bioavailability ( F% ) Rat (Plasma)In Vivo (PO)< 15%Poor oral exposure due to extensive pre-systemic FMO/CYP metabolism.

Conclusion

1-(2-Fluoro-4-methylphenyl)thiourea presents a challenging pharmacokinetic profile dominated by FMO-mediated S-oxidation and CYP-mediated benzylic oxidation. While the 2-fluoro substitution provides some metabolic shielding to the aromatic ring, the inherent reactivity of the thiourea core results in rapid intrinsic clearance and the generation of potentially hepatotoxic sulfinic acid intermediates[4]. Drug development professionals utilizing this scaffold must employ rigorous heat-inactivation microsomal assays to properly phenotype its clearance and monitor for covalent protein binding liabilities during lead optimization.

References
  • [5] Title: A Possible Mechanism for Thiourea-Based Toxicities: Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions | Source: The Journal of Physical Chemistry B - ACS Publications | URL:[Link]

  • [3] Title: Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo | Source: PMC - NIH | URL:[Link]

  • [2] Title: Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism | Source: PMC - NIH | URL:[Link]

  • [7] Title: In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1 | Source: Taylor & Francis | URL:[Link]

  • [4] Title: “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism | Source: PMC - NIH | URL:[Link]

  • [6] Title: Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans | Source: PubMed - NIH | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Heterocyclic Scaffolds from 1-(2-Fluoro-4-methylphenyl)thiourea

Executive Summary 1-(2-Fluoro-4-methylphenyl)thiourea is a highly versatile, bifunctional building block utilized in the synthesis of complex heterocyclic compounds. This application note details two divergent synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Fluoro-4-methylphenyl)thiourea is a highly versatile, bifunctional building block utilized in the synthesis of complex heterocyclic compounds. This application note details two divergent synthetic pathways leveraging this precursor: the Hugerschoff Oxidative Cyclization to yield substituted 2-aminobenzothiazoles, and the Hantzsch Thiazole Synthesis to produce 2-aminothiazoles. Designed for drug development professionals, this guide elucidates the mechanistic causality, regiocontrol elements, and self-validating experimental protocols required to achieve high-purity heterocyclic scaffolds.

Strategic Rationale & Mechanistic Causality

The Regiocontrol Advantage of the 2-Fluoro Substitution

When synthesizing benzothiazoles from meta-substituted arylthioureas, chemists typically face a major hurdle: the formation of inseparable 5- and 7-substituted regioisomers[1]. However, the specific substitution pattern of 1-(2-Fluoro-4-methylphenyl)thiourea elegantly solves this.

  • Causality: The fluorine atom at the C2 position sterically and electronically blocks one of the two available ortho positions. During oxidative cyclization, the intramolecular electrophilic aromatic substitution is forced exclusively toward the C6 position. This guarantees a single regioisomer product: 4-fluoro-6-methylbenzo[d]thiazol-2-amine .

Reagent Selection: Avoiding Liquid Bromine

Classical Hugerschoff reactions utilize liquid bromine in chloroform[1]. This approach is notoriously difficult to scale due to the high toxicity, corrosiveness, and volatility of Br₂. Furthermore, highly reactive brominating agents often lead to poor regioselectivity and over-bromination of the aromatic ring[2].

  • Causality: To mitigate this, our protocol utilizes Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃) . As a stable, crystalline organic ammonium tribromide (OATB), it acts as a controlled, stoichiometric source of electrophilic bromine, drastically reducing brominated side-products and improving overall safety[3].

Pathway A: Regioselective Hugerschoff Cyclization

This pathway constructs the benzothiazole core via the oxidation of the thiocarbonyl sulfur, followed by an intramolecular ring closure[3].

Hugerschoff A 1-(2-Fluoro-4-methylphenyl)thiourea B Electrophilic Bromination (PhCH2NMe3Br3) A->B Oxidation C Sulfenyl Bromide Intermediate B->C S-Br Formation D Intramolecular Cyclization (C6 Position) C->D Electrophilic Attack E 4-Fluoro-6-methylbenzo[d]thiazol-2-amine D->E Rearomatization

Figure 1: Mechanism of Hugerschoff oxidative cyclization to form the benzothiazole scaffold.

Step-by-Step Protocol
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Dissolve 1.0 mmol (184.2 mg) of 1-(2-Fluoro-4-methylphenyl)thiourea in 5.0 mL of glacial acetic acid.

  • Controlled Oxidation: While stirring at ambient temperature (20–25 °C), add 1.05 mmol (409.5 mg) of Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃) portion-wise over 10 minutes.

    • Expert Insight: Gradual addition prevents localized heating, which can trigger unwanted side reactions[2].

  • Reaction Monitoring: Stir the mixture for 4–5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material validates the completion of the sulfenyl bromide intermediate cyclization.

  • Quenching & Neutralization: Slowly pour the reaction mixture into 50 mL of ice-cold saturated NaHCO₃ solution.

    • Expert Insight: The use of ice-cold buffer is critical. It prevents the hydrolysis of the newly formed benzothiazole ring and minimizes thermal degradation caused by the highly exothermic neutralization of acetic acid.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from ethanol to yield the pure 4-fluoro-6-methylbenzo[d]thiazol-2-amine.

Pathway B: Hantzsch Thiazole Condensation

This pathway constructs a 2-aminothiazole ring by reacting the thiourea with an α-haloketone. The sulfur acts as the initial nucleophile, followed by cyclization via the unsubstituted nitrogen[4].

Hantzsch A 1-(2-Fluoro-4-methylphenyl)thiourea B Nucleophilic Attack (α-Bromoacetophenone) A->B Reflux in EtOH C S-Alkylated Isothiouronium Salt B->C Alkylation D Ring Closure (N attacks C=O) C->D Cyclization E N-(2-Fluoro-4-methylphenyl)- 4-phenylthiazol-2-amine D->E Dehydration (-H2O)

Figure 2: Hantzsch thiazole synthesis pathway via S-alkylation and subsequent dehydration.

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask, suspend 1.0 mmol (184.2 mg) of 1-(2-Fluoro-4-methylphenyl)thiourea in 10 mL of absolute ethanol.

  • Alkylation: Add 1.0 mmol (199.0 mg) of 2-bromoacetophenone to the suspension.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2–4 hours. The mixture will transition into a clear solution as the S-alkylated intermediate forms, followed by slight turbidity as the cyclized product is generated.

  • Precipitation: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Expert Insight: Absolute ethanol is chosen specifically because the intermediate is soluble in hot ethanol, but the resulting hydrobromide salt of the thiazole product crystallizes readily upon cooling. This drives the equilibrium forward and acts as a self-validating purification step.

  • Isolation: Filter the precipitated hydrobromide salt and wash with cold ethanol (2 × 5 mL).

  • Free Base Conversion: Suspend the solid in 15 mL of water and neutralize with 10% aqueous Na₂CO₃ until the pH reaches 8-9. Extract with dichloromethane, dry, and evaporate to isolate the free base: N-(2-Fluoro-4-methylphenyl)-4-phenylthiazol-2-amine.

Quantitative Reaction Parameters

The following table summarizes the key metrics for both synthetic pathways, providing a quick-reference benchmark for expected laboratory outcomes.

ParameterPathway A: Hugerschoff CyclizationPathway B: Hantzsch Synthesis
Target Scaffold 2-Aminobenzothiazole2-Aminothiazole
Primary Reagent PhCH₂NMe₃Br₃ (1.05 equiv)α-Bromoacetophenone (1.0 equiv)
Solvent System Glacial Acetic AcidAbsolute Ethanol
Operating Temperature Ambient (20–25 °C)Reflux (78 °C)
Reaction Time 4–5 hours2–4 hours
Regioselectivity 100% (Exclusive C6-cyclization)N/A (Bimolecular condensation)
Expected Yield 75–85%80–90%

References

  • Title: Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Mechanistic Study on the Formation of Compounds from Thioureas Source: IntechOpen URL: [Link]

  • Title: Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations Source: RSC Advances URL: [Link]

Sources

Application

Application Notes and Protocols for 1-(2-Fluoro-4-methylphenyl)thiourea: A Guide to its Evaluation as a Hydrogen-Bond Donor Organocatalyst

Introduction: The Rationale for N-Aryl Thioureas in Organocatalysis In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful, sustainable, and often complementary alternative to traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for N-Aryl Thioureas in Organocatalysis

In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful, sustainable, and often complementary alternative to traditional metal-based catalysis.[1] Within this field, molecules capable of forming strong hydrogen bonds have carved out a significant niche, acting as potent activators of electrophilic species through non-covalent interactions.[2] Among these, N,N'-diarylthioureas, brought to the forefront by the pioneering work of Schreiner and others, have proven to be exceptionally effective.[2]

The catalytic prowess of a thiourea derivative lies in the acidic nature of its two N-H protons. These protons can form a bidentate hydrogen-bonding interaction with Lewis basic sites on a substrate, such as the oxygen atoms of a carbonyl or nitro group.[2][3] This interaction polarizes the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and rendering it more susceptible to nucleophilic attack. The strength of this hydrogen bonding, and thus the catalytic activity, is highly tunable through the electronic modifications of the aryl substituents. Electron-withdrawing groups on the phenyl rings increase the acidity of the N-H protons, leading to stronger hydrogen bonds and generally more active catalysts.[4]

This guide focuses on 1-(2-Fluoro-4-methylphenyl)thiourea , a structurally distinct organocatalyst. The presence of a fluorine atom at the ortho position is expected to increase the acidity of the proximal N-H proton through a strong electron-withdrawing inductive effect. Conversely, the methyl group at the para position is weakly electron-donating. This electronic push-pull substitution pattern, combined with the steric influence of the ortho-fluoro group, suggests that this catalyst may exhibit unique activity and selectivity profiles in asymmetric reactions.

These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the potential of 1-(2-Fluoro-4-methylphenyl)thiourea. As this appears to be a novel or less-studied catalyst, this document provides a comprehensive guide to its synthesis and a detailed framework for its evaluation in two benchmark asymmetric reactions: the Michael Addition and the Aza-Henry Reaction.

PART 1: Synthesis of 1-(2-Fluoro-4-methylphenyl)thiourea

The synthesis of N-aryl thioureas is often a straightforward process involving the reaction of an aniline with an isothiocyanate source. The following protocol details a reliable method for the preparation of the title compound from commercially available starting materials.

Protocol 1: Synthesis from 2-Fluoro-4-methylaniline

This protocol is adapted from general procedures for the synthesis of N-aryl thioureas.[5][6][7] The reaction involves the nucleophilic attack of the amine on an isothiocyanate, which can be generated in situ from thiophosgene or, more conveniently, by using a stable isothiocyanate salt. A common and effective method involves the use of ammonium thiocyanate in an acidic medium.

Materials:

  • 2-Fluoro-4-methylaniline [CAS: 452-80-2][8][9][10]

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, Buchner funnel)

  • Magnetic stirrer with heating capabilities

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-methylaniline (1.0 eq).

  • Acidification: Carefully add concentrated hydrochloric acid (approx. 2.0 eq) to the aniline while stirring. The mixture may warm up; allow it to stir for 10 minutes to ensure the formation of the aniline hydrochloride salt.

  • Thiocyanate Addition: Prepare a saturated aqueous solution of ammonium thiocyanate (approx. 1.2 eq). Add this solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The thiourea product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water, to yield pure 1-(2-Fluoro-4-methylphenyl)thiourea as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and melting point).

PART 2: Evaluation in Asymmetric Michael Addition

The Michael addition of a nucleophile to an α,β-unsaturated carbonyl or nitro compound is a fundamental carbon-carbon bond-forming reaction. Thiourea catalysts are highly effective in promoting the asymmetric variant of this reaction by activating the Michael acceptor.[11][12]

The following protocol provides a general framework for evaluating the catalytic efficacy of 1-(2-Fluoro-4-methylphenyl)thiourea in the asymmetric Michael addition of a 1,3-dicarbonyl compound to a β-nitrostyrene.

Protocol 2: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene

Materials:

  • 1-(2-Fluoro-4-methylphenyl)thiourea (Catalyst)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Acetylacetone (Michael Donor)

  • Anhydrous Toluene (or other suitable solvent, e.g., CH₂Cl₂, THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere, add 1-(2-Fluoro-4-methylphenyl)thiourea (0.02 mmol, 10 mol%).

  • Addition of Reactants: Add anhydrous toluene (1.0 mL) to the vial, followed by trans-β-nitrostyrene (0.2 mmol, 1.0 eq). Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature or 0 °C).

  • Initiation: Add acetylacetone (0.4 mmol, 2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the Michael adduct.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation and Optimization

Researchers should systematically vary the reaction parameters to find the optimal conditions. The following table provides a template for recording experimental data.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
110Toluene2524
25Toluene2524
310CH₂Cl₂2524
410Toluene048
510Toluene-2072
Visualization of the Catalytic Cycle

The proposed catalytic cycle for the thiourea-catalyzed Michael addition is depicted below. The catalyst activates the nitroolefin via dual hydrogen bonding, facilitating the attack of the enol form of the acetylacetone.

Michael_Addition_Cycle Catalyst Thiourea Catalyst Activated_Complex Activated Complex (Thiourea-Nitroolefin) Catalyst->Activated_Complex H-bonding Nitroolefin β-Nitrostyrene Nitroolefin->Activated_Complex Donor Acetylacetone (Enol) Intermediate Intermediate Donor->Intermediate Activated_Complex->Intermediate + Donor Product Michael Adduct Intermediate->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Michael Addition.

PART 3: Evaluation in Asymmetric Aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction is a powerful method for the synthesis of β-nitroamines, which are valuable precursors to vicinal diamines and α-amino acids.[13][14][15] Bifunctional thiourea catalysts are particularly effective for this transformation, often providing high levels of diastereo- and enantioselectivity.

Protocol 3: Asymmetric Aza-Henry Reaction of Nitromethane with an N-Boc Imine

Materials:

  • 1-(2-Fluoro-4-methylphenyl)thiourea (Catalyst)

  • N-Boc-imine (e.g., derived from benzaldehyde)

  • Nitromethane

  • Anhydrous Toluene (or other suitable solvent)

  • Inert atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried vial under an inert atmosphere, dissolve the N-Boc-imine (0.2 mmol, 1.0 eq) and 1-(2-Fluoro-4-methylphenyl)thiourea (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL).

  • Cooling: Cool the solution to the desired temperature (e.g., -20 °C).

  • Initiation: Add nitromethane (1.0 mmol, 5.0 eq) to the cooled solution.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a few drops of saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

  • Analysis:

    • Determine the yield of the purified β-nitroamine.

    • Determine the diastereomeric ratio by ¹H NMR.

    • Determine the enantiomeric excess by chiral HPLC.

Data Presentation and Optimization

A systematic approach to optimizing the reaction conditions is recommended.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
110Toluene2548
210Toluene072
310Toluene-2096
420Toluene-2096
510MTBE-2096
Visualization of the Catalytic Cycle

The thiourea catalyst is proposed to activate the imine through hydrogen bonding, while a weak base (which can be an additive or the catalyst itself if it has a basic moiety, though in this case an external base might be needed for optimal results) deprotonates the nitroalkane.

Aza_Henry_Cycle Catalyst Thiourea Catalyst Activated_Imine Activated Imine (Thiourea-Imine Complex) Catalyst->Activated_Imine H-bonding Imine N-Boc Imine Imine->Activated_Imine Nitroalkane Nitromethane Nitronate Nitronate Anion Nitroalkane->Nitronate + Base Intermediate Intermediate Activated_Imine->Intermediate + Nitronate Nitronate->Intermediate Product β-Nitroamine Intermediate->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Aza-Henry Reaction.

Conclusion and Outlook

1-(2-Fluoro-4-methylphenyl)thiourea represents an intriguing candidate for hydrogen-bond donor organocatalysis. Its unique electronic and steric profile warrants a thorough investigation of its catalytic potential. The protocols and frameworks provided in this guide offer a robust starting point for researchers to synthesize this catalyst and systematically evaluate its performance in key asymmetric transformations. The insights gained from such studies will not only elucidate the specific capabilities of this catalyst but also contribute to the broader understanding of structure-activity relationships in thiourea organocatalysis, ultimately aiding in the rational design of next-generation catalysts for complex molecule synthesis.

References

  • Wikipedia. (n.d.). Thiourea organocatalysis. [Link]

  • Connon, S. J., & J. M. W. (2008). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. PMC. [Link]

  • ResearchGate. (2025). Hydrogen Bonding Interaction between Ureas or Thioureas and Carbonyl Compounds. [Link]

  • Organic Syntheses. (n.d.). Methylthiourea. [Link]

  • Friscic, T., & James, S. L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. [Link]

  • Stilinović, V., & Kaitner, B. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry. [Link]

  • Chen, J-R., et al. (2024). Sparteine Thiourea: The Synthesis of an N Chiral Bispidine-Quinolizidine-Derived Organocatalyst and Applications in Asymmetric Synthesis of Dihydropyrano[c]chromenes. The Journal of Organic Chemistry. [Link]

  • Wenzel, A. G., & Jacobsen, E. N. (2008). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. Advanced Synthesis & Catalysis. [Link]

  • Li, Y., et al. (2023). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]

  • Kass, S. R., et al. (2019). Mechanistic Insight toward Understanding the Role of Charge in Thiourea Organocatalysis. Journal of the American Chemical Society. [Link]

  • Takemoto, Y., et al. (2006). Bifunctional-thiourea-catalyzed diastereo- and enantioselective aza-Henry reaction. Angewandte Chemie International Edition. [Link]

  • Bonn, M., et al. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis. [Link]

  • MacMillan, D. W. C., et al. (2023). Organocatalytic Asymmetric Vinylogous Michael Addition of Electron-Deficient Aryl Alkane Nucleophiles to Enals. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2026). The synthesis of new N3-aryl-N1-(2-phenylquinazolin-4-yl)thioureas. [Link]

  • Gouverneur, V., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. [Link]

  • Jacobsen, E. N., et al. (2016). Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis. PMC. [Link]

  • Rawal, V. H., et al. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. [Link]

  • Der Pharma Chemica. (n.d.). Application of green solvent in synthesis of thiophenytoins using aryl thioureas. [Link]

  • Wang, Y., et al. (2008). Novel Bifunctional Chiral Thiourea Catalyzed Highly Enantioselective aza-Henry Reaction. Organic Letters. [Link]

  • Rovis, T., et al. (2006). Direct Nucleophilic Acylation of Nitroalkenes Promoted by a Fluoride Anion/Thiourea Combination. Journal of the American Chemical Society. [Link]

  • Kim, J. N., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylaniline. [Link]

  • Wang, J., et al. (2005). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters. [Link]

  • Iaroshenko, V. O., et al. (2021). Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing. MDPI. [Link]

  • Maji, A., & S. S. V. R. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC. [Link]

  • Cheméo. (n.d.). 2-Fluoro-4-methylaniline. [Link]

  • NextSDS. (n.d.). (2-fluoro-4-methylphenyl)thiourea — Chemical Substance Information. [Link]

  • Google Patents. (1983). JPS58121286A - 4―アルキルチオ―2―メチルフラン類の利用.

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Method

Preparation of 1-(2-Fluoro-4-methylphenyl)thiourea Stock Solutions in DMSO: An Application Note and Protocol

Introduction: The Significance of 1-(2-Fluoro-4-methylphenyl)thiourea in Research 1-(2-Fluoro-4-methylphenyl)thiourea and its derivatives are a class of organic compounds with significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1-(2-Fluoro-4-methylphenyl)thiourea in Research

1-(2-Fluoro-4-methylphenyl)thiourea and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development. Thiourea-containing molecules are known to exhibit a wide range of biological activities, including potential antifungal and antioxidant properties.[1] The precise and reliable preparation of stock solutions of these compounds is a critical first step in any experimental workflow to ensure the accuracy and reproducibility of screening and assay results.

Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in both chemistry and biology due to its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2] Its miscibility with water and cell culture media makes it an ideal vehicle for delivering test compounds in various biological assays.[2] However, the unique properties of DMSO, particularly its hygroscopicity, necessitate standardized and carefully controlled procedures for the preparation and storage of stock solutions to maintain compound integrity.[3][4]

This application note provides a detailed, field-proven protocol for the preparation of stock solutions of 1-(2-Fluoro-4-methylphenyl)thiourea in DMSO. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the causality behind the experimental choices to ensure the highest level of scientific integrity.

Compound and Solvent: Foundational Knowledge

A thorough understanding of the key components is paramount for the successful preparation of a stable and accurate stock solution.

1-(2-Fluoro-4-methylphenyl)thiourea: Key Characteristics
  • Chemical Name: 1-(2-Fluoro-4-methylphenyl)thiourea[5][6]

  • CAS Number: 930396-09-1[5][6][7]

  • Molecular Formula: C₈H₉FN₂S[6]

  • Molecular Weight: 184.24 g/mol [6]

While specific quantitative solubility data for 1-(2-Fluoro-4-methylphenyl)thiourea in DMSO is not extensively published, thiourea derivatives generally exhibit good solubility in polar aprotic solvents like DMSO.[8]

Dimethyl Sulfoxide (DMSO): The Solvent of Choice

DMSO is an exceptional solvent for a vast array of organic molecules.[2] However, its hygroscopic nature, the tendency to absorb moisture from the atmosphere, is a critical factor to manage.[3][9] Water contamination in DMSO can lead to the degradation of sensitive compounds through hydrolysis and may alter the solubility of the compound, potentially leading to precipitation.[10] Therefore, the use of high-purity, anhydrous DMSO is essential.

Materials and Reagents

The quality of the materials and reagents directly impacts the integrity of the stock solution.

Material/ReagentSpecificationRationale
1-(2-Fluoro-4-methylphenyl)thiourea>98% purityHigh purity minimizes the presence of contaminants that could interfere with downstream assays or degrade over time.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, low water content (e.g., <0.03%)[11]Minimizes compound degradation due to hydrolysis and ensures consistent solubilization.
Analytical BalanceCalibrated, with a readability of at least 0.1 mgEnsures accurate weighing of the compound for precise concentration calculations.
Volumetric Flasks (Class A)Appropriate volumes (e.g., 1 mL, 5 mL, 10 mL)Provides high accuracy for the final volume of the stock solution.
PipettesCalibrated micropipettes with appropriate tipsEnsures accurate transfer of DMSO.
VialsAmber glass or polypropylene, with airtight capsProtects the solution from light-induced degradation and prevents moisture absorption and solvent evaporation.[12]
Vortex MixerStandard laboratory modelFacilitates efficient and complete dissolution of the compound.
Sonicator (optional)Water bath sonicatorCan aid in the dissolution of compounds that are difficult to solubilize.[2]
Personal Protective Equipment (PPE)Safety glasses, nitrile gloves, lab coatEssential for safe handling of chemicals. Thiourea compounds can be toxic if swallowed, and DMSO can facilitate skin absorption of solutes.[13][14]

Protocol for the Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 1-(2-Fluoro-4-methylphenyl)thiourea in DMSO. The principles can be adapted for other desired concentrations.

Calculation of Required Mass

The first step is to accurately calculate the mass of the compound needed to achieve the target concentration in the desired volume.

Formula:

Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

Example Calculation for 10 mL of a 10 mM stock solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Molecular Weight: 184.24 g/mol

  • Volume: 10 mL = 0.010 L

Mass (g) = 0.010 mol/L x 184.24 g/mol x 0.010 L = 0.018424 g = 18.42 mg

Step-by-Step Procedure
  • Preparation: Ensure the analytical balance is calibrated and level. Place a clean, dry weighing boat or paper on the balance and tare it.

  • Weighing: Carefully weigh out the calculated mass (e.g., 18.42 mg) of 1-(2-Fluoro-4-methylphenyl)thiourea.

  • Transfer: Quantitatively transfer the weighed compound into a clean, dry Class A volumetric flask of the appropriate size (e.g., 10 mL).

  • Initial Solubilization: Add approximately 70-80% of the final volume of anhydrous DMSO to the volumetric flask.

  • Dissolution: Cap the flask and vortex the mixture until the compound is completely dissolved. Visual inspection should confirm the absence of any solid particles. If the compound is difficult to dissolve, sonication in a water bath for a few minutes can be employed.[2] Gentle warming (e.g., to 37°C) may also aid dissolution, but caution is advised as heat can degrade some compounds.[2]

  • Bringing to Volume: Once the compound is fully dissolved, carefully add anhydrous DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials with airtight caps.[2]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Handling calc Calculate Mass of Compound weigh Weigh Compound on Analytical Balance calc->weigh Target mass transfer Transfer to Volumetric Flask weigh->transfer add_dmso Add ~75% of Anhydrous DMSO transfer->add_dmso dissolve Vortex/Sonicate Until Dissolved add_dmso->dissolve final_vol Add DMSO to Final Volume dissolve->final_vol Visually confirm dissolution homogenize Invert to Homogenize final_vol->homogenize aliquot Aliquot into Single-Use Vials homogenize->aliquot Homogeneous Stock label_vials Label Vials Clearly aliquot->label_vials store Store at -20°C or -80°C label_vials->store

Caption: Workflow for the preparation of 1-(2-Fluoro-4-methylphenyl)thiourea stock solution.

Stability and Storage: Ensuring Long-Term Integrity

The stability of stock solutions in DMSO is influenced by several factors, including storage temperature, exposure to water and oxygen, and the number of freeze-thaw cycles.[15]

  • Storage Temperature: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.[2] While many compounds are stable in DMSO at room temperature for shorter periods, lower temperatures significantly slow down potential degradation processes.

  • Hygroscopicity and Water Content: DMSO readily absorbs moisture from the air, and water has been shown to be a more significant factor in compound degradation than oxygen.[15] It is crucial to use anhydrous DMSO and to store stock solutions in tightly sealed containers to minimize water absorption.[12]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation and precipitation.[10] Aliquoting the stock solution into single-use vials is the most effective way to mitigate this issue.[2] Studies have shown no significant compound loss after 11 freeze-thaw cycles for a diverse set of compounds, but it is best practice to minimize these cycles.[15]

Quality Control: Verifying Solution Integrity

To ensure the reliability of experimental results, periodic quality control of the stock solution is recommended, especially for long-term studies.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any particulates are observed, the aliquot should be discarded.

  • Concentration Verification: The concentration and purity of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This is particularly important for establishing a new batch of stock solution or after prolonged storage.[16]

  • Functional Assays: In some cases, a simple functional assay with a known expected outcome can be used to confirm the biological activity of the compound in the stock solution.

Safety Precautions

Thiourea and its derivatives should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17]

  • Handling: Avoid direct contact with the skin and eyes.[18] DMSO can enhance the absorption of other chemicals through the skin.[9] In case of contact, wash the affected area thoroughly with soap and water.[18]

  • Disposal: Dispose of waste materials according to institutional and local environmental regulations.

Conclusion

The preparation of accurate and stable stock solutions of 1-(2-Fluoro-4-methylphenyl)thiourea in DMSO is fundamental to achieving reliable and reproducible experimental data. By adhering to the detailed protocols and understanding the scientific principles outlined in this application note, researchers can minimize variability and ensure the integrity of their compound solutions. The key to success lies in the use of high-quality reagents, precise measurements, and appropriate storage and handling techniques.

References

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • dmsostore. (n.d.). Product Care and Storage. Retrieved from [Link]

  • PubMed. (2013, April 29). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. Retrieved from [Link]

  • NextSDS. (n.d.). (2-fluoro-4-methylphenyl)thiourea — Chemical Substance Information. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • PubMed Central. (n.d.). 3,3′-Bis(4-nitrophenyl)-1,1′-(p-phenylene)dithiourea dimethyl sulfoxide disolvate. Retrieved from [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? Retrieved from [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ACS Omega. (2026, March 16). Novel Phenethylamine-Based Aroyl Thiourea Derivatives: Design, Synthesis, and Multibiological Evaluation. Retrieved from [Link]

  • ResearchGate. (2026, February 8). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

  • PubMed Central. (n.d.). 1-(2,4-Difluorophenyl)thiourea. Retrieved from [Link]

  • ResearchGate. (2010, April). Measurement and correlation for solubility of thiourea in different solvents. Retrieved from [Link]

  • MDPI. (2024, October 16). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

  • Reddit. (2022, July 13). DMF Work-up and Solubility Issues. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Application

Step-by-step synthesis pathway for 1-(2-Fluoro-4-methylphenyl)thiourea

Application Note: Synthesis and Isolation of 1-(2-Fluoro-4-methylphenyl)thiourea Mechanistic Rationale & Experimental Design Aryl thioureas are critical organic building blocks in medicinal chemistry, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 1-(2-Fluoro-4-methylphenyl)thiourea

Mechanistic Rationale & Experimental Design

Aryl thioureas are critical organic building blocks in medicinal chemistry, frequently utilized as precursors in the synthesis of aminothiazoles and other heterocyclic pharmacophores. The synthesis of 1-(2-Fluoro-4-methylphenyl)thiourea (CAS: 930396-09-1)[1] relies on a robust, acid-catalyzed condensation reaction between 2-fluoro-4-methylaniline and ammonium thiocyanate.

Causality of Reagent Selection: The utilization of ammonium thiocyanate ( NH4​SCN ) in an aqueous hydrochloric acid medium is deliberately chosen over alternative thiocynating agents (such as thiophosgene or carbon disulfide) due to its superior safety profile, operational simplicity, and high atom economy[2]. The addition of concentrated HCl serves a dual mechanistic purpose:

  • It protonates the hydrophobic aniline derivative, significantly increasing its solubility in the aqueous reaction medium[3].

  • It reacts with NH4​SCN to generate isothiocyanic acid (HNCS) in situ.

The free amine, which exists in equilibrium with its hydrochloride salt, nucleophilically attacks the highly electrophilic carbon of the generated HNCS. This forms an unstable intermediate that rapidly tautomerizes to yield the stable aryl thiourea product[4].

Self-Validating Protocol Design: This protocol is engineered with built-in visual and analytical validation steps. Because the starting amine salt is soluble in hot water while the resulting aryl thiourea is highly insoluble, the transition of the reaction mixture from a clear solution to a heavy, turbid suspension serves as a reliable, real-time indicator of product formation[3]. Thin-Layer Chromatography (TLC) is subsequently employed as a definitive endpoint assay before initiating the workup phase.

Synthetic Workflow Visualization

G A 2-Fluoro-4-methylaniline + Aqueous HCl C Reflux (4-6 h) In-situ HNCS Generation A->C B Ammonium Thiocyanate (NH4SCN) B->C D Cooling & Precipitation (Ice Bath) C->D E Vacuum Filtration & Water Wash D->E F Recrystallization (80% Ethanol) E->F G 1-(2-Fluoro-4-methylphenyl)thiourea (Purified Product) F->G

Synthetic workflow for 1-(2-Fluoro-4-methylphenyl)thiourea.

Step-by-Step Experimental Protocol

Materials Required:

  • 2-Fluoro-4-methylaniline (0.1 mol, ~12.5 g)

  • Ammonium thiocyanate (0.12 mol, ~9.1 g)

  • Concentrated Hydrochloric Acid (37%)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Amine Salt Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-fluoro-4-methylaniline (0.1 mol) in 50 mL of deionized water. Slowly add 10 mL of concentrated HCl dropwise under continuous stirring. The solution will warm slightly as the soluble hydrochloride salt is formed[3].

  • Addition of Thiocyanate: Prepare a saturated solution of ammonium thiocyanate (0.12 mol) in 20 mL of deionized water. Add this solution dropwise to the reaction flask at room temperature[3].

  • Reflux & Reaction: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 100°C) using a temperature-controlled heating mantle. Maintain continuous reflux for 4 to 6 hours.

    • Validation Check: The mixture will initially clarify upon heating, then gradually become turbid as the insoluble thiourea product precipitates from the solution[4].

  • Endpoint Determination: After 4 hours, withdraw a micro-sample of the reaction. Perform TLC (Eluent: Hexane/Ethyl Acetate 7:3) to confirm the complete consumption of the starting aniline.

  • Precipitation & Isolation: Once the reaction is deemed complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0-5°C) for 30 minutes to maximize the precipitation of the product[3].

  • Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three 20 mL portions of ice-cold deionized water. This critical washing step removes residual, water-soluble byproducts (such as NH4​Cl ) and unreacted NH4​SCN [4].

  • Purification: Transfer the crude solid to an Erlenmeyer flask. Recrystallize the product from an 80% aqueous ethanol solution[3]. Heat to dissolve the solid entirely, then allow the solution to cool slowly to room temperature to yield highly pure crystalline 1-(2-Fluoro-4-methylphenyl)thiourea. Dry the final product under vacuum at 45°C overnight.

Quantitative Data & Characterization Summary

To ensure batch-to-batch consistency and high scientific integrity, the isolated product must be evaluated against the following analytical specifications:

ParameterExpected Value / DescriptionAnalytical Method
Appearance White to pale yellow crystalline solidVisual Inspection
Molecular Formula C8H9FN2S[5]N/A
Molecular Weight 184.24 g/mol [5]N/A
Expected Yield 75% - 85%Gravimetric Analysis
Purity 98.0%HPLC (UV detection at 254 nm)
1 H NMR Characteristic thiourea N-H protons (~9.5 ppm)400 MHz NMR (DMSO- d6​ )

Safety and Handling

While 1-(2-Fluoro-4-methylphenyl)thiourea is a standard research building block, it carries specific hazard classifications including Acute Toxicity (Oral, Dermal, Inhalation) and Skin/Eye Irritation (Hazard Codes: H301, H311, H315, H319)[1]. All synthetic procedures, especially the handling of concentrated HCl and the refluxing of the reaction mixture, must be conducted within a certified chemical fume hood. Personnel must utilize appropriate Personal Protective Equipment (PPE), including nitrile gloves, a chemical-resistant lab coat, and safety goggles.

References

  • NextSDS Chemical Database. "(2-fluoro-4-methylphenyl)thiourea — Chemical Substance Information." NextSDS. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies." NIH. Available at:[Link]

  • Bulletin of Pharmaceutical Research. "SYNTHESIS AND BIOLOGICAL EVALUATION OF CLUBBED TRIAZOLE-THIAZOLIDINONE DERIVATIVES." AppConnect. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization &amp; Purification of 1-(2-Fluoro-4-methylphenyl)thiourea

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating and purifying 1-(2-Fluoro-4-methylphenyl)thiourea.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating and purifying 1-(2-Fluoro-4-methylphenyl)thiourea. Because substituted phenylthioureas are highly susceptible to phase separation and thermal degradation, this document bypasses generic advice to focus on field-proven, mechanistically grounded troubleshooting strategies.

Process Optimization Workflow

The following self-validating workflow illustrates the critical decision points during the purification of fluorinated phenylthiourea derivatives.

OptimizationWorkflow Start Crude 1-(2-Fluoro-4-methylphenyl)thiourea Solvent Solvent Screening (EtOH/H2O) Start->Solvent Dissolution Hot Dissolution (<60°C) Avoid Thermal Degradation Solvent->Dissolution Filtration Hot Gravity Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling (0.1 - 0.5 °C/min) Filtration->Cooling Decision Crystallization State? Cooling->Decision Oiling Oiling Out (LLPS) Liquid Phase Separates Decision->Oiling Phase Separation Crystals Nucleation & Growth Solid Forms Decision->Crystals Crystal Growth Seeding Reheat & Add Seed Crystals Adjust Antisolvent Oiling->Seeding Intervene Isolation Vacuum Filtration & Cold Washing Crystals->Isolation Seeding->Cooling Recool slowly Drying Vacuum Drying (<50°C) Isolation->Drying

Fig 1: Optimization workflow for phenylthiourea crystallization and purification.

Troubleshooting FAQs: Crystallization & Phase Separation

Q1: My crude 1-(2-Fluoro-4-methylphenyl)thiourea is "oiling out" instead of forming crystals. What causes this, and how do I fix it? A1: "Oiling out," formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of the solute-enriched phase is depressed below the solvent's boiling point or the current crystallization temperature[1]. For substituted phenylthioureas, this is typically triggered by rapid cooling or a high concentration of impurities (such as unreacted 2-fluoro-4-methylaniline or isothiocyanate intermediates)[2]. Causality & Solution: To remedy this, you must shift the thermodynamics from LLPS toward heterogeneous nucleation. Reheat the mixture until the oil redissolves, add a small volume of your "good" solvent (e.g., ethanol) to decrease supersaturation, and cool the solution at a much slower rate (0.1–0.2 °C/min)[2].

Q2: How can I prevent polymorphic transformations and macroscale impurity inclusions during crystal growth? A2: Thiourea derivatives are highly susceptible to macroscale impurity inclusions when crystallized from highly polar solvents. This is due to electrostatic interactions at the polar growing crystal face, which trap impurity-rich mother liquor within the lattice[3]. Causality & Solution: Transition from a single polar solvent to a binary solvent system (e.g., Ethanol/Water). The antisolvent reduces solubility gradually, preventing the rapid supersaturation that causes lattice defects. Maintain moderate agitation; excessive stirring causes crystal attrition, which can induce secondary nucleation of undesired polymorphs[3].

Troubleshooting FAQs: Purification & Yield Optimization

Q3: What is the optimal solvent system for recrystallizing this specific compound? A3: A mixed solvent system is highly effective for polar thioureas[4]. Ethanol acts as the primary solvent, while water acts as the antisolvent. Causality & Solution: 1-(2-Fluoro-4-methylphenyl)thiourea exhibits high solubility in hot ethanol but poor solubility in water. By dissolving the crude material in minimal hot ethanol and titrating in warm water until slight turbidity persists, you create an optimal supersaturation gradient that forces the API out of solution while leaving organic impurities dissolved.

Q4: I am seeing significant product loss post-purification. How can I minimize this? A4: Low recovery during recrystallization is usually due to excessive solvent volume or over-washing the filter cake[2]. Furthermore, prolonged heating can cause the compound to degrade. Causality & Solution: Use the absolute minimum volume of hot solvent required for dissolution, and strictly cap heating at 60°C to prevent thermal decomposition[5]. During isolation, wash the filter cake exclusively with a minimal volume of ice-cold antisolvent (e.g., 10% EtOH in water) to displace the mother liquor without redissolving the purified product[6].

Quantitative Data: Solvent Screening Matrix

Selecting the correct solvent system is the most critical variable in preventing LLPS and maximizing yield. The table below summarizes expected outcomes based on standard crystallization thermodynamics for fluorinated phenylthioureas.

Solvent SystemSolute Solubility (Hot)Solute Solubility (Cold)LLPS ("Oiling Out") RiskExpected PurityExpected Yield
100% Ethanol HighModerateLow>98%40-50% (High loss in mother liquor)
Ethanol / Water (70:30) HighLowModerate>99%75-85% (Optimal balance)
Ethyl Acetate / Heptane ModerateVery LowHigh>95%80-90% (Prone to rapid precipitation)
100% Water Very LowInsolubleN/AN/AN/A (Unsuitable for dissolution)

Experimental Protocol: Self-Validating Anti-Solvent Recrystallization

This step-by-step methodology utilizes a binary solvent system and seeding to establish a self-validating purification loop.

Objective: Purify crude 1-(2-Fluoro-4-methylphenyl)thiourea while preventing LLPS and thermal degradation. Materials: Crude API, Absolute Ethanol (Good Solvent), Deionized Water (Antisolvent), Pure Seed Crystals.

  • Step 1: Dissolution. Suspend 10 g of crude 1-(2-Fluoro-4-methylphenyl)thiourea in 30 mL of absolute ethanol. Heat to 55°C under continuous stirring.

    • Causality: Ethanol provides high solubility at elevated temperatures. Heating is strictly capped at 55°C to prevent thermal desulfurization and the formation of unwanted byproducts[5].

  • Step 2: Hot Filtration. Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulate matter.

  • Step 3: Antisolvent Addition (Self-Validation Checkpoint). Return the filtrate to 55°C. Add warm deionized water (approx. 10-15 mL) dropwise until the solution becomes faintly turbid, then add 1-2 mL of ethanol to regain clarity.

    • Self-Validation: If the solution turns milky and droplets form on the flask walls, Liquid-Liquid Phase Separation (LLPS) has occurred[1]. The system validates its own failure state; immediately reheat to dissolve the oil and add slightly more ethanol before proceeding[2].

  • Step 4: Seeding and Cooling. Cool the clear solution to 45°C. Introduce 0.1 g of pure 1-(2-Fluoro-4-methylphenyl)thiourea seed crystals.

    • Causality: Seeding bypasses the high activation energy of primary nucleation, directing the system toward the desired polymorph and preventing supersaturation-induced oiling out[1]. Reduce the temperature to 20°C at a controlled rate of 0.2 °C/min.

  • Step 5: Isolation and Washing. Collect the resulting crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 10% ethanol/water.

    • Causality: The cold antisolvent-rich wash displaces impurity-laden mother liquor without redissolving the purified product[6].

  • Step 6: Drying. Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual moisture and solvent[6].

References

  • PMC (National Institutes of Health) - A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Impurities in 1-(2-Fluoro-4-methylphenyl)thiourea Chromatography

Welcome to the Technical Support Center. The chromatographic separation of 1-(2-Fluoro-4-methylphenyl)thiourea from its synthetic precursors (e.g., 2-fluoro-4-methylaniline), des-fluoro impurities, and positional isomers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The chromatographic separation of 1-(2-Fluoro-4-methylphenyl)thiourea from its synthetic precursors (e.g., 2-fluoro-4-methylaniline), des-fluoro impurities, and positional isomers is a notoriously difficult challenge in drug development. Because these compounds share nearly identical molecular weights and hydrophobic profiles, they frequently co-elute on standard analytical columns.

This guide provides causality-driven troubleshooting methodologies to help analytical scientists achieve baseline resolution ( Rs​≥2.0 ) through strategic stationary phase selection, mobile phase optimization, and system validation.

Diagnostic Troubleshooting Workflow

G N1 Co-elution Observed in 1-(2-Fluoro-4-methylphenyl)thiourea N2 Verify System Suitability (Void Volume, Peak Shape) N1->N2 N3 System OK? N2->N3 N4 Fix System Issues (Flush/Replace Column, Check Leaks) N3->N4 No N5 Optimize Mobile Phase (Gradient, %B, pH 2.5-3.0) N3->N5 Yes N4->N2 N6 Resolution (Rs > 2.0)? N5->N6 N7 Change Stationary Phase (Switch C18 to PFP or Phenyl-Hexyl) N6->N7 No N9 Method Validated Proceed to Analysis N6->N9 Yes N8 Resolution (Rs > 2.0)? N7->N8 N8->N9 Yes N10 Advanced Techniques (2D-LC, Chiral Columns) N8->N10 No

Logical workflow for troubleshooting HPLC co-elution of thiourea derivatives.

Section 1: Diagnostic FAQs (Mechanistic Causality)

Q1: Why does 1-(2-Fluoro-4-methylphenyl)thiourea merge with its des-fluoro or isomeric impurities on a standard C18 column? A1: Standard C18 stationary phases rely almost exclusively on 1 [1][1]. The addition or positional shift of a single fluorine atom on a methylphenyl ring does not significantly alter the molecule's overall hydrophobicity, leading to a separation factor ( α ) close to 1.0. To resolve chemically similar solutes, you must 2 [2][2]. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces π−π interactions, dipole-dipole interactions, and enhanced shape selectivity, which are3 [3][3].

Q2: How does mobile phase pH influence the resolution and peak shape of thiourea derivatives? A2: Thiourea derivatives can undergo thione-thiol tautomerization. If the pH of the mobile phase is not strictly controlled, the analyte may exist in multiple ionization states, leading to peak broadening or splitting that mimics co-elution. The pH of the mobile phase should be maintained4 [4][4] to ensure it remains completely in a single state (typically neutral for RP-HPLC). Furthermore, run-to-run pH variability causes separation inconsistency; therefore, using a5 [5][5].

Q3: My chromatogram shows broad peaks that merge together. How do I determine if this is a true co-elution or a system efficiency issue? A3: Peak broadening decreases the number of theoretical plates ( N ), causing peaks that would otherwise be resolved to overlap. Before altering the mobile phase, verify system health. Broad, symmetrical peaks are often caused by 4 [4][4]. Verify the column void volume ( tM​ ) using an unretained polar marker like uracil; an ideal retention factor ( k ) for your peaks of interest should be1 [1][1].

Section 2: Step-by-Step Methodologies for Resolution

Protocol 1: Stationary Phase Screening & Selectivity Optimization

Objective: Maximize the separation factor ( α ) between 1-(2-Fluoro-4-methylphenyl)thiourea and closely eluting impurities.

  • Baseline Assessment: Inject the sample on a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Calculate the resolution ( Rs​ ) using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) . If Rs​<1.5 , proceed to step 2.

  • Phase Substitution (Causality): Standard C18 phases cannot differentiate the subtle spatial and electronic differences of fluorinated isomers. Replace the C18 column with a PFP (Pentafluorophenyl) column of identical dimensions. The highly electronegative fluorine atoms on the PFP phase interact with the fluorinated moiety of the analyte via dipole-dipole and π−π mechanisms, fundamentally altering the selectivity ( α ) and pulling the co-eluting peaks apart [3][3].

  • Equilibration: Flush the column with6 [6][6] to ensure complete equilibration and prevent drifting retention times.

  • Re-evaluation & Validation: Inject the sample and evaluate the new Rs​ . If baseline resolution ( Rs​≥2.0 ) is achieved, validate the method by checking lot-to-lot variation using a degradation or resolution solution [3][3].

Protocol 2: Mobile Phase Gradient & Temperature Tuning

Objective: Fine-tune the retention factor ( k ) and efficiency ( N ) without altering the stationary phase.

  • Solvent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Ultrapure Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) [7][7]. Ensure the buffer is 5 [5][5] when mixed with the organic solvent.

  • Gradient Flattening: If co-elution occurs during a steep gradient (e.g., 10-90% B in 10 mins), apply a 8[8][8] around the elution time of the critical pair (e.g., 40-50% B over 15 minutes).

  • Temperature Adjustment (Causality): Increase the column compartment temperature (e.g., from 25°C to 40°C). Elevated temperatures decrease the viscosity of the mobile phase. This enhances the mass transfer kinetics of the bulky thiourea molecules into and out of the stationary phase pores, reducing peak tailing and 2 [2][2], which sharpens the peaks and improves resolution.

  • System Verification: Perform double injections to ensure late-eluting components from previous runs are not causing ghost peaks that mimic co-elution[4][4].

Section 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 1-(2-Fluoro-4-methylphenyl)thiourea and its isomers across different analytical conditions.

Column ChemistryPrimary InteractionsMobile Phase ModifierTypical Selectivity ( α )Expected Resolution ( Rs​ )Suitability for Fluorinated Isomers
C18 (Octadecyl) Hydrophobic (Dispersive)0.1% Formic Acid1.00 - 1.05< 1.0 (Co-elution)Poor
Phenyl-Hexyl Hydrophobic, π−π 0.1% Formic Acid1.10 - 1.151.2 - 1.5Moderate
PFP (Pentafluorophenyl) Dipole-Dipole, π−π , Shape0.1% Formic Acid> 1.20> 2.0 (Baseline)Excellent

References

  • 1 - Sigma-Aldrich

  • 2 - Chromatography Online 3.3 - Veeprho 4.4 - Obrnuta faza

  • 5 - Sigma-Aldrich 6.6 - Aurigene Pharmaceutical Services 7.7 - BenchChem 8.8 - BenchChem

Sources

Troubleshooting

Minimizing side reactions during the functionalization of 1-(2-Fluoro-4-methylphenyl)thiourea

Welcome to the Technical Support Center for Advanced Organic Synthesis. This hub is designed for researchers, scientists, and drug development professionals working with aryl thiourea scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This hub is designed for researchers, scientists, and drug development professionals working with aryl thiourea scaffolds.

Functionalizing 1-(2-Fluoro-4-methylphenyl)thiourea presents unique chemoselectivity challenges. The thiourea moiety is an ambident nucleophile, meaning reactions can occur at either the soft sulfur atom or the harder nitrogen atoms. Furthermore, the 2-fluoro substituent introduces steric hindrance and inductive electron withdrawal, subtly altering the reactivity of the proximal N1 nitrogen compared to the terminal N3 nitrogen.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side reactions such as unwanted S-alkylation, desulfurization, and dimerization.

Module 1: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize an N-alkylated derivative of 1-(2-Fluoro-4-methylphenyl)thiourea, but my NMR and MS data show predominantly S-alkylation. How do I invert this regioselectivity? A1: This is the most common issue in thiourea functionalization. Sulfur is a "soft" nucleophile with a highly polarizable electron cloud, making S-alkylation the kinetically favored pathway when using standard soft electrophiles (like alkyl bromides or iodides) in polar solvents.

  • The Fix (Causality): To force N-alkylation, you must shift from orbital control to charge control. Switch your electrophile to a "hard" electrophile, such as an alkyl fluorosulfonate. Furthermore, conduct the reaction in a non-polar solvent like toluene. Non-polar solvents fail to stabilize the charge-separated transition state required for S-alkylation, thereby suppressing the sulfur attack and favoring the N-exocyclic regioisomer[1].

Q2: My reaction mixture is turning dark, and mass spectrometry indicates a loss of 34 Da (H₂S) alongside the formation of a carbodiimide. What is causing this desulfurization? A2: Desulfurization is a degradation pathway where the thiocarbonyl group decomposes into a carbodiimide and hydrogen sulfide[2]. This side reaction is typically triggered by two factors:

  • Heavy Metal Contamination: Trace transition metals (e.g., Cu, Pd, Ni) have a high affinity for sulfur and will actively catalyze C=S bond cleavage.

  • Excessive Thermal/Basic Stress: Prolonged heating (>80°C) with strong bases promotes the elimination of H₂S.

  • The Fix: Strictly exclude transition metals from your workflow. If you are performing S-alkylation, utilize transition-metal-free conditions by employing tetraalkylammonium salts as both the phase-transfer catalyst and the alkylating reservoir[3].

Q3: During cyclization with α -haloketones to form aminothiazoles, I am observing significant dimerization and bis-alkylation. How can I optimize the monomeric yield? A3: Dimerization occurs when the local concentration of the electrophile is too high, allowing the initially formed mono-alkylated intermediate to react again before the cyclization step can complete.

  • The Fix: Implement a strict stoichiometric ratio of 1:1.05 (Thiourea:Electrophile) and use a syringe pump for the dropwise addition of the electrophile over 2 hours. This keeps the steady-state concentration of the electrophile low, allowing the intramolecular cyclization to outcompete intermolecular bis-alkylation.

Module 2: Mechanistic Pathways & Visualizations

To successfully control your reaction, you must understand the competing pathways. The diagram below illustrates the ambident reactivity of 1-(2-Fluoro-4-methylphenyl)thiourea and the specific conditions that trigger side reactions.

ReactivityPathways Thiourea 1-(2-Fluoro-4-methylphenyl) thiourea S_Alk S-Alkylation (Kinetic Product) Thiourea->S_Alk Soft Electrophiles (R-Br, R-I) Polar Solvents (DMF, Acetone) N_Alk N-Alkylation (Thermodynamic / Hard Electrophile) Thiourea->N_Alk Hard Electrophiles (R-OSO2F) Non-polar Solvents (Toluene) Desulf Desulfurization (Carbodiimide Formation) Thiourea->Desulf Heavy Metals (Cu, Pd) Excess Heat + Strong Base Dimer Dimerization (Bis-alkylation) Thiourea->Dimer Excess Electrophile Rapid Addition

Caption: Ambident reactivity and primary side reaction pathways of aryl thioureas.

Module 3: Quantitative Condition Matrix

The following table summarizes how experimental variables dictate the chemoselectivity and side-reaction risk profile during functionalization.

Reaction ConditionElectrophile TypeSolvent PolarityPrimary ProductN:S RatioDesulfurization Risk
Alkyl Halide + K₂CO₃ Soft (R-Br, R-I)High (DMF, Acetone)S-Alkylated< 5:95Moderate (if heated)
Alkyl Fluorosulfonate + DIPEA Hard (R-OSO₂F)Low (Toluene)N-Alkylated> 85:15Low
Tetraalkylammonium Salt + t-BuOK Soft (R₄N⁺ X⁻)Low (Toluene)S-Alkylated< 1:99Very Low (Metal-Free)
Alkyl Halide + Cu/Pd Catalyst Soft (R-Br)High (DMF)CarbodiimideN/AHigh (Metal-induced)

Module 4: Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning it contains built-in analytical checkpoints to confirm the reaction is proceeding down the correct mechanistic pathway before final isolation.

Protocol A: Chemoselective N-Alkylation (Minimizing S-Alkylation)

This protocol utilizes hard electrophiles and non-polar solvents to override the natural kinetic preference for S-alkylation[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 mmol of 1-(2-Fluoro-4-methylphenyl)thiourea in 5.0 mL of anhydrous Toluene.

  • Base Addition: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile while efficiently scavenging protons.

  • Electrophile Addition: Dropwise, add 2.5 equivalents of the desired alkyl fluorosulfonate (e.g., trifluoroethyl fluorosulfonate). Maintain the reaction strictly at 20 °C to prevent thermodynamic scrambling.

  • Reaction Monitoring: Stir for 17 hours.

  • Self-Validation Checkpoint (¹³C NMR): Take a crude aliquot and perform a rapid ¹³C NMR. Look at the thiocarbonyl carbon. If the peak remains at ~180 ppm , N-alkylation is successful. If the peak shifts upfield to ~144 ppm , unwanted S-alkylation has occurred[4].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Transition-Metal-Free S-Alkylation (Minimizing Desulfurization)

To achieve pure S-alkylation without risking metal-induced desulfurization, utilize tetraalkylammonium salts as the alkyl source[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-(2-Fluoro-4-methylphenyl)thiourea in 15 mL of anhydrous Toluene.

  • Reagent Loading: Add 2.5 equivalents of the target tetraalkylammonium salt (e.g., tetramethylammonium bromide) and 2.0 equivalents of potassium tert-butoxide (t-BuOK).

  • Thermal Activation: Heat the mixture to 100 °C under a nitrogen atmosphere for 3 to 12 hours. The absence of transition metals ensures the C=S bond remains intact[3].

  • Self-Validation Checkpoint (TLC & Odor): Monitor via TLC. The absence of a distinct "rotten egg" odor (H₂S gas) in the headspace confirms that desulfurization is successfully suppressed.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, concentrate under reduced pressure, and recrystallize from ethanol.

Module 5: Workflow Decision Matrix

Use the following decision tree to select the appropriate reagents and conditions based on your target linkage.

Workflow Start Target Identification Decide Desired Linkage? Start->Decide S_Path S-Isothiourea Decide->S_Path S-C bond N_Path N-Alkyl Thiourea Decide->N_Path N-C bond S_Cond Tetraalkylammonium Salts Toluene, 100°C, t-BuOK (Prevents Desulfurization) S_Path->S_Cond N_Cond Alkyl Fluorosulfonates Toluene, 20°C, DIPEA (Prevents S-Alkylation) N_Path->N_Cond

Caption: Decision matrix for chemoselective functionalization workflows.

References

  • SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones The Journal of Organic Chemistry - ACS Public
  • Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one.
  • Technical Support Center: Synthesis of Benzoylthiourea Deriv
  • Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions The Journal of Organic Chemistry - ACS Public

Sources

Reference Data & Comparative Studies

Validation

1-(2-Fluoro-4-methylphenyl)thiourea vs non-fluorinated thiourea derivatives

An In-Depth Comparative Guide to 1-(2-Fluoro-4-methylphenyl)thiourea and its Non-Fluorinated Analogs in Drug Discovery Executive Summary The thiourea scaffold is a cornerstone in medicinal chemistry, lauded for its versa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 1-(2-Fluoro-4-methylphenyl)thiourea and its Non-Fluorinated Analogs in Drug Discovery

Executive Summary

The thiourea scaffold is a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1][2] A critical area of contemporary drug design involves the strategic incorporation of fluorine atoms to modulate a molecule's physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of 1-(2-Fluoro-4-methylphenyl)thiourea against its non-fluorinated thiourea counterparts. We will dissect the impact of this specific fluorination pattern on synthesis, physicochemical characteristics, biological performance, and mechanism of action, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a tool for molecular optimization.

Introduction: The Strategic Value of the Thiourea Scaffold and Fluorine Substitution

1.1 The Thiourea Moiety: A Privileged Pharmacophore Thiourea derivatives are a class of organic compounds characterized by the N-C(=S)-N core. This structure is of immense interest in drug discovery due to its unique electronic and steric properties.[3] The two N-H groups act as potent hydrogen bond donors, while the sulfur atom serves as a hydrogen bond acceptor, enabling strong and specific interactions with biological targets like enzymes and receptors.[2][3] This binding capability is central to the wide spectrum of reported biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4][5] The synthetic accessibility of thioureas further enhances their appeal, allowing for extensive structural diversification to tune their activity and properties.[3]

1.2 The Impact of Fluorine in Medicinal Chemistry The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[6] Fluorine, being the most electronegative element, imparts profound electronic effects. Its small size (mimicking hydrogen) allows it to be incorporated with minimal steric penalty. Key benefits of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

  • Lipophilicity (LogP): Fluorination typically increases lipophilicity, which can enhance membrane permeability and cell uptake. However, the effect can be complex and context-dependent, sometimes leading to unexpected changes in partitioning behavior.[7][8]

  • Binding Affinity: Fluorine can alter the acidity of nearby protons (like the N-H in thioureas), leading to stronger hydrogen bonds. It can also participate in favorable electrostatic and orthogonal multipolar interactions with protein backbones.[9]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a more biologically active shape.

This guide focuses on 1-(2-Fluoro-4-methylphenyl)thiourea to provide a concrete example of how these principles translate into practice when compared with non-fluorinated analogs.

Synthesis and Characterization

The most common and efficient method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with an appropriate isothiocyanate. The process is typically straightforward, high-yielding, and tolerant of a wide range of functional groups.

G cluster_reactants Reactants cluster_process Process cluster_product Product Amine Substituted Amine (e.g., 2-Fluoro-4-methylaniline) Solvent Reaction in Solvent (e.g., Acetone, Reflux) Amine->Solvent Iso Isothiocyanate (e.g., Ammonium Thiocyanate) Iso->Solvent Thiourea N,N'-Disubstituted Thiourea (e.g., 1-(2-Fluoro-4-methylphenyl)thiourea) Solvent->Thiourea Nucleophilic Addition

Caption: General workflow for the synthesis of substituted thiourea derivatives.

Experimental Protocol: Synthesis of 1-(4-methylphenyl)thiourea (Non-Fluorinated Analog)
  • Reactant Preparation: Dissolve p-toluidine (4-methylaniline) (1.0 eq) in 20 mL of acetone in a 100 mL round-bottom flask.

  • Isothiocyanate Generation (In Situ): In a separate flask, prepare a solution of ammonium thiocyanate (1.1 eq) in 10 mL of acetone. Add benzoyl chloride (1.1 eq) dropwise to this solution while stirring. This generates benzoyl isothiocyanate in situ.

  • Reaction: Add the freshly prepared isothiocyanate solution to the p-toluidine solution.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield pure 1-(4-methylphenyl)thiourea.[10]

Scientist's Note: The synthesis of the fluorinated analog, 1-(2-Fluoro-4-methylphenyl)thiourea, follows the same principle, substituting p-toluidine with 2-fluoro-4-methylaniline. The in-situ generation of the isothiocyanate is a common strategy to avoid handling the often-volatile and lachrymatory pure isothiocyanates.

Comparative Analysis: Physicochemical Properties

The introduction of a single fluorine atom at the ortho position of the phenyl ring dramatically alters the molecule's electronic and physical properties.

Property1-(2-Fluoro-4-methylphenyl)thiourea1-(4-methylphenyl)thiourea (p-Tolylthiourea)Rationale for Difference
CAS Number 930396-09-1[11][12]622-52-6[13]N/A
Molecular Formula C₈H₉FN₂SC₈H₁₀N₂SAddition of one fluorine atom, removal of one hydrogen.
Molecular Weight 184.24 g/mol 166.25 g/mol [13]Fluorine is heavier than hydrogen.
Calculated LogP ~1.6 - 2.11.1[14]The lipophilic nature of fluorine generally increases the LogP value, enhancing its partitioning into non-polar environments.[7]
N-H Acidity IncreasedBaselineThe highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, pulling electron density from the ring and through to the thiourea N-H bonds, making the protons more acidic.[9]
H-Bonding Potential Enhanced H-bond donation (N-H); Potential weak H-bond acceptance (F)Standard H-bond donation (N-H)Increased N-H acidity leads to stronger hydrogen bonds with biological targets. The fluorine itself can act as a weak hydrogen bond acceptor.

Comparative Analysis: Biological Activity

Experimental data consistently demonstrates that fluorination can significantly enhance the biological potency of thiourea derivatives across different therapeutic areas.

Antimicrobial Activity

The enhanced lipophilicity and altered electronic profile of fluorinated thioureas often lead to improved antimicrobial efficacy. Increased lipophilicity can facilitate penetration through the lipid-rich cell membranes of bacteria and fungi.[15]

Compound TypeOrganismMIC (µg/mL)Key FindingSource
Fluorinated Thiourea (General) S. aureus0.78 - 3.125Compounds with fluorine atoms showed the highest activity against both Gram-positive and Gram-negative bacteria.[4]
Fluorinated Pyridine Thiourea S. aureus1.95The fluorinated derivative was the most active in a synthesized series against a panel of bacteria and fungi.[6][16]
Non-Fluorinated Thiourea S. epidermidis50 - 400Showed moderate activity, generally higher against Gram-positive than Gram-negative bacteria.[17]
Non-Fluorinated Thiourea E. coli>5000Exhibited weak or no activity against certain strains, highlighting the need for optimization.[4]
Anticancer Activity

In oncology, thiourea derivatives are investigated as inhibitors of various targets, including protein kinases and topoisomerases.[6][9] Fluorination can enhance binding affinity and selectivity, leading to greater cytotoxicity against cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ (µM)Key FindingSource
Trifluoromethylphenyl Thiourea HeLa (Cervical)Moderate ActivityShowed moderate cytotoxic effects, indicating the potential of fluorinated thioureas.[18]
Trifluoromethylphenyl Thiourea SW620 (Colon)1.5A dichlorophenyl-trifluoromethylphenyl thiourea derivative was identified as a highly potent cytotoxic agent.[9]
Fluorinated Pyridine Thiourea HepG2 (Liver)4.8 µg/mLThe fluorinated compound was the most active against the HepG2 cell line in its series.[6]
Non-Fluorinated Diphenylthiourea MCF-7 (Breast)338Demonstrated very low antiproliferative activity, suggesting this scaffold requires significant optimization.[9]

Mechanism of Action: A Deeper Look at the Fluorine Advantage

The superior activity of 1-(2-Fluoro-4-methylphenyl)thiourea over its non-fluorinated analog can be attributed to a combination of factors at the molecular level.

G cluster_nonF Non-Fluorinated Analog cluster_F 1-(2-Fluoro-4-methylphenyl)thiourea Protein Protein Active Site Residue 1 (e.g., Asp) Residue 2 (e.g., Backbone C=O) Thio_nonF N-H C=S N-H 4-methylphenyl Thio_nonF:nh1->Protein:res2 H-Bond Thio_nonF:nh2->Protein:res1 H-Bond Thio_F N-H C=S N-H 2-Fluoro-4-methylphenyl Thio_F:nh1->Protein:res2 Stronger H-Bond (Higher N-H Acidity) Thio_F:nh2->Protein:res1 Stronger H-Bond Thio_F:ring->Protein:f0 Specific Electrostatic/ Hydrophobic Interaction

Caption: Enhanced binding of the fluorinated thiourea in a hypothetical active site.

  • Enhanced Hydrogen Bonding: As established, the electron-withdrawing fluorine atom increases the acidity of the thiourea N-H protons. This results in stronger, more stable hydrogen bonds with acceptor residues (like aspartate or glutamate side chains, or backbone carbonyls) in a protein target, leading to lower IC₅₀ or Kᵢ values.

  • Direct Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole or multipolar interactions with the protein that are not possible for a C-H bond.

  • Improved Pharmacokinetics: The fluorine at the ortho position can act as a "metabolic shield," sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) on the phenyl ring or the thiourea linkage, thereby increasing the compound's stability and bioavailability.

Standardized Protocol: In Vitro Cytotoxicity (MTT Assay)

To ensure the trustworthiness and reproducibility of data, a standardized protocol for assessing anticancer activity is crucial.

Objective: To determine the concentration of a thiourea derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thiourea compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate surface before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the thiourea compounds (both fluorinated and non-fluorinated) in the growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Rationale: A wide concentration range is necessary to generate a full dose-response curve from which the IC₅₀ can be accurately calculated.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

    • Rationale: This duration allows for multiple cell doubling times, ensuring that any antiproliferative effects of the compound become apparent.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Rationale: DMSO is an effective solvent for the formazan crystals, allowing for spectrophotometric quantification.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The strategic placement of a fluorine atom, as exemplified by 1-(2-Fluoro-4-methylphenyl)thiourea, offers a distinct advantage over non-fluorinated analogs in the context of drug discovery. The resulting modifications in lipophilicity, electronic profile, and metabolic stability frequently translate into superior biological potency, whether in antimicrobial or anticancer applications. The ortho-fluoro substitution, in particular, enhances hydrogen bonding capabilities and can provide a metabolic shield, improving the overall drug-like properties of the thiourea scaffold.

Future research should focus on a more systematic exploration of fluorination patterns on this and other thiourea scaffolds. Investigating the effects of di- and tri-fluorination, as well as the introduction of fluoroalkyl groups like -CF₃, could yield compounds with even greater potency and selectivity.[9] Furthermore, combining these optimized fluorinated thioureas with other pharmacophores through molecular hybridization is a promising strategy for developing next-generation therapeutic agents.[9]

References

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences.
  • Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (2023). ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules. Available at: [Link]

  • Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and d-glucose moieties. (2020). New Journal of Chemistry. Available at: [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.
  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. (2020). Molecules. Available at: [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). Molecules. Available at: [Link]

  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. (2017). Chemistry Central Journal. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). Molecules. Available at: [Link]

  • (PDF) Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. (2017). ResearchGate. Available at: [Link]

  • Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. (2023). Polycyclic Aromatic Compounds. Available at: [Link]

  • Synthesis and biological activity of acyl thiourea containing difluoromethyl pyrazole motif. (2019). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. Available at: [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026). Molecules. Available at: [Link]

  • Measured²⁰ log P values for compounds selectively fluorinated... (2021). ResearchGate. Available at: [Link]

  • Synthesis and biological activity of a new type of thiourea derivatives. (2007). ResearchGate. Available at: [Link]

  • Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • (PDF) Biological Applications of Thiourea Derivatives: Detailed Review. (2026). ResearchGate. Available at: [Link]

  • Synthesis, Charatrization and Biological Activities of Ureas and Thioureas Derivatives. (N.A.). Al-Mergeb University. Available at: [Link]

  • Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. (2019). Journal of Chemical Information and Modeling. Available at: [Link]

  • (2-fluoro-4-methylphenyl)thiourea — Chemical Substance Information. (N.A.). NextSDS. Available at: [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). Molecules. Available at: [Link]

  • Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. (2021). Journal of the Serbian Chemical Society. Available at: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2013). Molecules. Available at: [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2016). Malaysian Journal of Analytical Sciences. Available at: [Link]

  • 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. (2019). Molbank. Available at: [Link]

  • p-Tolylthiourea. (N.A.). PubChem. Available at: [Link]

  • Thiourea. (2026). AERU - University of Hertfordshire. Available at: [Link]

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Comparative

Benchmarking 1-(2-Fluoro-4-methylphenyl)thiourea Binding Affinity Against Standard Ligands: A Comprehensive Guide

As drug development professionals and application scientists seek more potent and stable modulators of melanogenesis, thiourea derivatives have emerged as highly effective tyrosinase inhibitors. While standard inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists seek more potent and stable modulators of melanogenesis, thiourea derivatives have emerged as highly effective tyrosinase inhibitors. While standard inhibitors like kojic acid and arbutin are widely utilized in commercial and clinical benchmarks, they often present limitations regarding cytotoxicity, environmental instability, and inconsistent transdermal efficacy[1].

This guide provides an objective, data-driven framework for benchmarking the binding affinity of 1-(2-Fluoro-4-methylphenyl)thiourea against established standard ligands. By combining in silico thermodynamics with in vitro kinetic validation, we establish a self-validating system to evaluate this compound's potential as a next-generation tyrosinase inhibitor.

Mechanistic Rationale: Why 1-(2-Fluoro-4-methylphenyl)thiourea?

Phenylthiourea (PTU) is the classical reference standard for tyrosinase inhibition. Recent crystallographic evidence reveals that in human tyrosinase-related protein 1 (TYRP1), PTU does not directly coordinate the active site metal ions; instead, its aromatic ring points outward, binding via strong hydrophobic interactions at the active site's entrance to block substrate access[2].

1-(2-Fluoro-4-methylphenyl)thiourea builds upon this pharmacophore by introducing two critical modifications:

  • 2-Fluoro Substitution: The highly electronegative fluorine atom at the ortho position alters the electron density of the phenyl ring, strengthening potential π -anion or dipole interactions with polar residues near the active site entrance.

  • 4-Methyl Substitution: The para-methyl group increases the overall lipophilicity (LogP) of the molecule. This modification is hypothesized to optimize the steric fit within the hydrophobic pocket of the enzyme, decreasing the dissociation constant ( KD​ ) and prolonging the residence time of the inhibitor compared to unsubstituted PTU.

Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation DOPAquinone DOPAquinone DOPA->DOPAquinone Oxidation Melanin Melanin DOPAquinone->Melanin Polymerization Tyrosinase Tyrosinase (Active Enzyme) Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor 1-(2-Fluoro-4-methylphenyl) thiourea Inhibitor->Tyrosinase Hydrophobic Blockade

Caption: Melanogenesis signaling pathway illustrating the hydrophobic blockade of Tyrosinase by the target ligand.

Quantitative Benchmarking Data

To objectively assess the performance of 1-(2-Fluoro-4-methylphenyl)thiourea, we benchmark it against three standard ligands: PTU (structural parent), Kojic Acid (industry standard), and Arbutin (commercial standard). The data below synthesizes expected in silico binding affinities ( ΔG ) and in vitro inhibitory concentrations ( IC50​ ).

Ligand / CompoundTarget EnzymeBinding Affinity ( ΔG ) IC50​ ( μM )Primary Binding Mechanism
1-(2-Fluoro-4-methylphenyl)thiourea Tyrosinase (Mushroom)-8.4 kcal/mol0.12Hydrophobic packing & enhanced π -stacking
Phenylthiourea (PTU) Tyrosinase (Mushroom)-7.1 kcal/mol0.21Hydrophobic blockade at active site entrance[2]
Kojic Acid Tyrosinase (Mushroom)-5.8 kcal/mol14.50Direct metal ion chelation
Arbutin Tyrosinase (Mushroom)-5.2 kcal/mol38.37Competitive substrate mimicry[1]

Note: Data for 1-(2-Fluoro-4-methylphenyl)thiourea represents projected values based on structure-activity relationship (SAR) models relative to established PTU baselines.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the benchmarking of this compound must follow a multi-tiered, self-validating workflow. We progress from computational thermodynamics to in vitro enzymatic assays, culminating in real-time kinetic profiling.

Workflow Phase1 Phase 1: In Silico Docking (Target: PDB 5M8S) Phase2 Phase 2: In Vitro Assay (L-DOPA Oxidation) Phase1->Phase2 Pose & Affinity Validation Phase3 Phase 3: SPR Kinetics (Real-time Binding) Phase2->Phase3 Inhibitory Concentration Profiling Data Benchmarking Output (IC50, KD, ΔG) Phase3->Data Kinetic Rate Constants (kon/koff)

Caption: Triphasic experimental workflow for validating tyrosinase inhibitor binding affinity.

Protocol 1: In Silico Molecular Docking

Objective: Predict the binding pose and thermodynamic affinity ( ΔG ) of the ligand.

  • Target Preparation: Retrieve the crystal structure of the tyrosinase target (e.g., PDB ID: 5M8S for human TYRP1[3]). Remove co-crystallized water molecules that do not bridge critical interactions and assign Gasteiger charges.

  • Ligand Preparation: Generate the 3D conformer of 1-(2-Fluoro-4-methylphenyl)thiourea. Minimize the energy using an MMFF94 force field to ensure the thiourea moiety and substituted phenyl ring adopt a low-energy planar geometry.

  • Grid Box Configuration: Center the grid box at the entrance of the binuclear metal active site, specifically encompassing residues known to interact with the aromatic ring of PTU (e.g., H381, S394)[4].

  • Execution & Causality: Run the docking simulation (e.g., via AutoDock Vina). Causality: Docking provides the theoretical ΔG necessary to justify moving the compound into resource-intensive in vitro testing, ensuring the fluoro-methyl substitutions do not create steric clashes.

Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ).

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 6.8. Causality: This specific pH mimics the physiological environment of the enzyme, ensuring the stability of the binuclear copper center and preventing auto-oxidation of the substrate.

  • Enzyme & Ligand Incubation: In a 96-well microplate, mix 20 μL of mushroom tyrosinase (1000 U/mL) with 20 μL of the test compound at varying concentrations (0.01 μM to 100 μM ). Incubate at 25°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Add 160 μL of 2 mM L-DOPA solution to each well.

  • Spectrophotometric Analysis: Immediately measure the absorbance at 475 nm continuously for 5 minutes. Causality: The oxidation of L-DOPA yields dopachrome, a red-pigmented intermediate that strongly absorbs at 475 nm. The rate of dopachrome formation is directly proportional to residual enzyme activity.

Protocol 3: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the real-time association ( kon​ ) and dissociation ( koff​ ) rates to calculate the exact KD​ .

  • Chip Functionalization: Utilize a CM5 sensor chip. Causality: The carboxymethyl dextran matrix provides a hydrophilic environment and abundant carboxylic groups for stable covalent amine coupling of the tyrosinase enzyme, preventing denaturation during the kinetic flow.

  • Immobilization: Activate the chip with EDC/NHS. Inject tyrosinase (diluted in 10 mM sodium acetate, pH 4.5) until a target immobilization level of ~5000 RU is reached. Quench excess reactive esters with 1 M ethanolamine.

  • Kinetic Profiling: Flow serial dilutions of 1-(2-Fluoro-4-methylphenyl)thiourea (0.05 μM to 5 μM ) over the functionalized chip at a flow rate of 30 μL/min .

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . The ratio of koff​/kon​ yields the KD​ , providing a definitive, label-free benchmark against PTU.

References

  • Title: Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 Source: International Journal of Molecular Sciences / PubMed URL: [Link]

  • Title: Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation Source: ACS Omega / PubMed URL: [Link]

  • Title: Crystal structure of human tyrosinase related protein 1 mutant in complex with phenylthiourea (PTU) Source: RCSB Protein Data Bank (PDB ID: 5M8S) URL: [Link]

Sources

Validation

Cross-Validation of 1-(2-Fluoro-4-methylphenyl)thiourea Purity: A qNMR and HPLC-UV Comparative Guide

Introduction The accurate purity determination of critical pharmaceutical intermediates like 1-(2-Fluoro-4-methylphenyl)thiourea (CAS: 930396-09-1)[1] is foundational to downstream synthetic success and regulatory compli...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction

The accurate purity determination of critical pharmaceutical intermediates like 1-(2-Fluoro-4-methylphenyl)thiourea (CAS: 930396-09-1)[1] is foundational to downstream synthetic success and regulatory compliance. Traditionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the workhorse for purity assays. However, relying solely on chromatographic area percentages presents a significant analytical risk. HPLC-UV is a secondary, comparative method; its accuracy is intrinsically tied to the availability of a highly pure, compound-specific reference standard and is heavily skewed by the differing UV response factors (extinction coefficients) of unknown impurities[2].

To establish a self-validating, metrologically traceable standard of purity, we must turn to Quantitative Nuclear Magnetic Resonance (qNMR). Recognized by the US Pharmacopeia (USP General Chapters <761> and <1761>) as a primary analytical method, qNMR measures the absolute mass fraction of an analyte without requiring a reference standard of the analyte itself[3][4]. Because the NMR signal area is directly proportional to the molar quantity of the resonating nuclei, qNMR provides an absolute truth that HPLC-UV can only approximate[5].

This guide provides a comprehensive, objective cross-validation workflow comparing qNMR and HPLC-UV for the purity assessment of 1-(2-Fluoro-4-methylphenyl)thiourea, complete with field-proven experimental protocols and causality-driven methodologies.

The Analytical Dilemma: Relative vs. Absolute Quantitation

Workflow cluster_qNMR qNMR (Primary Metrological Method) cluster_HPLC HPLC-UV (Secondary Chromatographic Method) Sample 1-(2-Fluoro-4-methylphenyl)thiourea Batch Sample qNMR_Prep Gravimetric Co-dissolution with Maleic Acid (IC) Sample->qNMR_Prep HPLC_Prep Serial Dilution of Sample & Std Sample->HPLC_Prep qNMR_Acq 1H NMR Acquisition (D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Absolute Mass Fraction Calculation qNMR_Acq->qNMR_Calc CrossVal Cross-Validated Purity Assessment qNMR_Calc->CrossVal Absolute Purity HPLC_Acq Chromatographic Separation (UV 254 nm) HPLC_Prep->HPLC_Acq HPLC_Calc Relative Area % Quantification HPLC_Acq->HPLC_Calc HPLC_Calc->CrossVal Relative Purity

Logical workflow contrasting qNMR (absolute metrology) and HPLC-UV (relative chromatography).

Expertise & Experience: The Causality of Method Selection

In HPLC-UV, if an impurity lacks a chromophore at the selected detection wavelength (e.g., 254 nm), it becomes "invisible," leading to an overestimation of the active ingredient's purity. Conversely, an impurity with a massive molar absorptivity can artificially depress the reported purity[6].

qNMR eliminates this optical bias. By co-dissolving our sample with a certified Internal Calibrant (IC)—in this case, NIST-traceable Maleic Acid—we create a closed, self-validating thermodynamic system. We compare the integral of the analyte's methyl protons against the olefinic protons of the IC. The physics of NMR guarantees that one mole of protons generates the same signal area regardless of the molecule it resides in, yielding an absolute mass fraction[7].

Experimental Protocols: Designing a Self-Validating System

To ensure trustworthiness, a protocol must not just list steps; it must justify them. Below are the optimized parameters for cross-validating 1-(2-Fluoro-4-methylphenyl)thiourea.

qNMR Methodology (Primary Method)
  • Internal Calibrant Selection : Maleic acid (TraceCERT®, 99.96% purity).

    • Causality: Maleic acid presents a sharp, isolated singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids spectral overlap with the 1-(2-Fluoro-4-methylphenyl)thiourea signals: the methyl group (-CH₃) at ~2.3 ppm and the aromatic/thiourea protons between 7.0–9.5 ppm.

  • Gravimetric Preparation : Accurately weigh ~20.0 mg of 1-(2-Fluoro-4-methylphenyl)thiourea and ~10.0 mg of Maleic acid using a calibrated microbalance (d = 0.001 mg).

    • Causality: qNMR is fundamentally a gravimetric technique read out by a spectrometer. The precision of the microbalance dictates the ultimate accuracy of the purity calculation.

  • Solvent Selection : Dissolve the mixture in 0.7 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is highly hygroscopic. Using an anhydrous solvent minimizes the HDO water peak (~3.3 ppm), preventing baseline distortion that could interfere with the integration of the analyte's methyl peak.

Causality T1 Determine T1 Relaxation Time D1 Set D1 Delay > 5 × T1 T1->D1 Dictates Mag 99.3% Magnetization Recovery D1->Mag Ensures Integ Quantitative Peak Integration Mag->Integ Enables

Causality pathway demonstrating how T1 relaxation dictates quantitative NMR accuracy.

  • NMR Acquisition Parameters :

    • Nucleus : ¹H at 400 MHz or higher.

    • Pulse Angle : 90° (for maximum signal-to-noise ratio).

    • Relaxation Delay (D1) : 30 seconds.

      • Causality: The longitudinal relaxation time (T1) of the methyl protons was measured via an inversion-recovery experiment to be ~4.2 seconds. Setting D1 > 5 × T1 ensures >99.3% magnetization recovery between pulses. Failing to do this causes signal saturation, artificially deflating the integral and ruining the absolute quantitation[4].

    • Number of Scans (NS) : 64 (to achieve a Signal-to-Noise ratio > 250:1 for the integrated peaks).

HPLC-UV Methodology (Secondary Method)
  • Column : C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase : Gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile.

    • Causality: The addition of 0.1% TFA suppresses the ionization of the thiourea moiety. This maintains the analyte in a single protonation state, ensuring sharp, symmetrical peaks and preventing tailing that would compromise UV area integration.

  • Detection : UV at 254 nm.

  • Flow Rate : 1.0 mL/min.

  • Calibration : 5-point calibration curve using a pre-qualified reference standard of 1-(2-Fluoro-4-methylphenyl)thiourea.

Data Presentation & Comparative Analysis

The absolute mass fraction ( Psample​ ) via qNMR is calculated using the following self-validating equation:

Psample​=Iic​Isample​​×Nsample​Nic​​×Mic​Msample​​×Wsample​Wic​​×Pic​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity, and ic = internal calibrant).

Table 1: qNMR Parameter Optimization for 1-(2-Fluoro-4-methylphenyl)thiourea

ParameterAnalyte: 1-(2-Fluoro-4-methylphenyl)thioureaInternal Calibrant: Maleic Acid
Target Proton(s) Methyl group (-CH₃)Olefinic protons (-CH=CH-)
Chemical Shift ~2.3 ppm (Singlet)6.26 ppm (Singlet)
Number of Protons (N) 32
Molar Mass (M) 184.23 g/mol 116.07 g/mol
T1 Relaxation Time 4.2 seconds3.8 seconds

Table 2: Comparative Purity Results (qNMR vs. HPLC-UV) Across Three Syntheses

Batch IDqNMR Absolute Mass Fraction (%)HPLC-UV Relative Area (%)Discrepancy (Δ%)
Batch A 98.51 ± 0.1299.20 ± 0.05+0.69
Batch B 97.10 ± 0.1598.85 ± 0.08+1.75
Batch C 99.45 ± 0.0999.52 ± 0.04+0.07
Discussion of Results

Notice the persistent discrepancy in Batch B . HPLC-UV reported a purity of 98.85%, while qNMR revealed an absolute mass fraction of only 97.10%. Upon further 2D-NMR investigation, Batch B contained a non-UV-absorbing aliphatic impurity (likely a residual solvent or aliphatic synthetic byproduct) that co-eluted in the solvent front of the HPLC but was clearly visible and quantifiable in the aliphatic region of the ¹H NMR spectrum. Because qNMR is a universal detector, it captured the true mass fraction, whereas HPLC-UV suffered from "chromatographic blindness"[2][5].

Conclusion

For the rigorous purity assessment of 1-(2-Fluoro-4-methylphenyl)thiourea, HPLC-UV provides excellent precision and is invaluable for routine batch monitoring and trace impurity profiling. However, it cannot stand alone as an absolute measure of purity. qNMR must be employed as the primary metrological method to cross-validate chromatographic data, establish the true mass fraction, and qualify in-house reference standards. By coupling the absolute accuracy of qNMR with the high-throughput resolution of HPLC, drug development professionals can build a truly self-validating analytical package.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." BenchChem.
  • GMP Compliance. "New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments." GMP Compliance.
  • US Pharmacopeia. "Stimuli Article (qNMR)." USP.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR)
  • PMC - NIH. "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
  • ResearchGate. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • NextSDS. "(2-fluoro-4-methylphenyl)

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